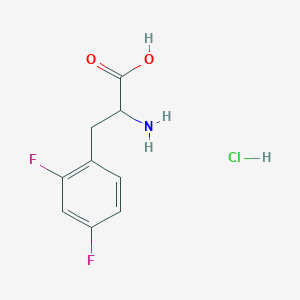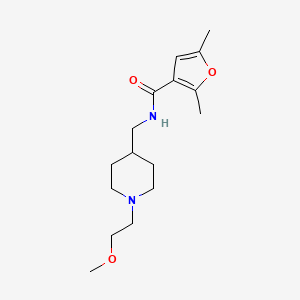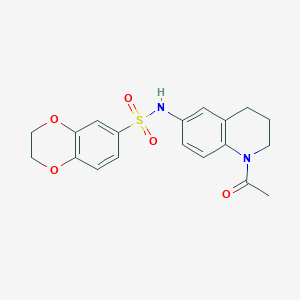
2-Amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2460750-57-4 . It has a molecular weight of 237.63 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F2NO2.ClH/c10-6-2-1-5 (7 (11)4-6)3-8 (12)9 (13)14;/h1-2,4,8H,3,12H2, (H,13,14);1H . This code provides a specific description of the molecule’s structure, including the positions of the fluorine atoms on the phenyl ring and the presence of the amino and carboxylic acid groups.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures. It should be stored in a dark place, under an inert atmosphere .科学的研究の応用
Spectroscopic and Diffractometric Characterization
Polymorphism, a phenomenon where a chemical substance can exist in more than one crystal form, is a critical aspect in the pharmaceutical industry as it can affect the drug's solubility and bioavailability. A study by Vogt et al. (2013) on an investigational pharmaceutical compound highlights the use of spectroscopic and diffractometric techniques to characterize polymorphic forms, demonstrating the importance of these methods in understanding the physical properties of drug compounds (Vogt, Williams, Johnson, & Copley, 2013).
Fluorescence Derivatisation for Biological Assays
Fluorescence derivatisation is a powerful tool in bioanalytical chemistry for enhancing the detection and quantification of biomolecules. Frade et al. (2007) investigated the use of 3-(Naphthalen-1-ylamino)propanoic acid coupled to amino acids to develop strongly fluorescent derivatives. These derivatives have potential applications in biological assays, demonstrating the role of chemical modification in developing sensitive and specific analytical methods (Frade, Barros, Moura, & Gonçalves, 2007).
NMR Spectroscopy in Medicinal Chemistry
NMR spectroscopy is a versatile tool in medicinal chemistry for the structural elucidation of compounds. Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline derivatives, showcasing the application of NMR spectroscopy in detecting and characterizing compounds in medicinal chemistry research. Their work illustrates the use of fluorinated amino acids in probes and highlights the sensitivity of NMR spectroscopy in studying complex molecules (Tressler & Zondlo, 2014).
Molecular Docking and Structural Analysis
Molecular docking and structural analysis are crucial in drug design and discovery, providing insights into the interaction between drugs and their targets. Vanasundari et al. (2018) presented a comparative study of dichlorophenyl amino butanoic acid derivatives, employing spectroscopic, structural, and molecular docking analyses. This research underscores the significance of computational and spectroscopic methods in understanding the molecular basis of drug action and its potential for developing novel therapeutics (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
特性
IUPAC Name |
2-amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRUTOUCOMNLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2976373.png)
![N-{6-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}-2-methylpropanamide](/img/structure/B2976377.png)

![3,4-diethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2976379.png)

![N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2976382.png)



![2-Chloro-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]propanamide](/img/structure/B2976389.png)
![7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976391.png)
![5-amino-1-(2-anilino-2-oxoethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2976392.png)